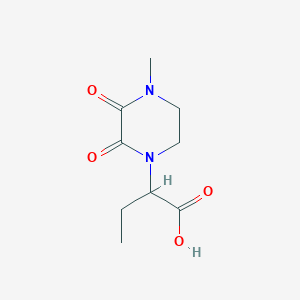

2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid is an organic compound with the molecular formula C9H14N2O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid typically involves the reaction of 4-methylpiperazine-2,3-dione with butanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The industrial production process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Reduction of the Diketopiperazine Ring

The 2,3-dioxopiperazine moiety undergoes selective reduction under borane (BH₃·THF) or catalytic hydrogenation conditions. This reaction cleaves the carbonyl groups, yielding a piperazine ring with secondary amines:

| Reaction Conditions | Products | Key References |

|---|---|---|

| BH₃·THF, 0°C to RT, 12–24 hrs | 2-(4-Methylpiperazin-1-yl)butanoic acid | |

| H₂, Pd/C, ethanol, 50–60°C | Partially reduced intermediates (if mild) |

This reduction is critical for modifying the compound’s hydrophilicity and biological activity .

Hydrolysis and Ring-Opening Reactions

Under acidic or alkaline conditions, the diketopiperazine ring undergoes hydrolysis. The reaction proceeds via nucleophilic attack on the carbonyl carbons, leading to ring cleavage:

Carboxylic Acid Derivatization

The butanoic acid group participates in standard carboxylate reactions:

Oxidation and Side-Chain Modifications

The methyl group on the piperazine ring and the aliphatic chain are susceptible to oxidation:

Condensation with Carbonyl Partners

The diketopiperazine core acts as an electrophilic partner in condensation reactions:

| Reactants | Conditions | Products |

|---|---|---|

| Aromatic aldehydes | Toluene, PPh₃, reflux | Schiff base adducts |

| Maleic anhydride | Diels-Alder conditions, 100°C | Fused bicyclic derivatives |

Stability and Degradation Pathways

- Thermal Degradation : At >150°C, decarboxylation occurs, yielding CO₂ and a piperazine-linked propane derivative .

- Photolysis : UV exposure in solution leads to radical-mediated cleavage of the diketopiperazine ring .

Comparative Reactivity Table

| Functional Group | Reactivity Rank | Dominant Pathway |

|---|---|---|

| Diketopiperazine carbonyls | High | Reduction > Hydrolysis |

| Butanoic acid | Moderate | Esterification > Salt formation |

| Piperazine methyl group | Low | Selective oxidation |

Applications De Recherche Scientifique

2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, the compound can be used to study enzyme interactions, protein binding, and other biochemical processes. Its derivatives may also serve as potential drug candidates.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit biological activity that could be harnessed for the treatment of various diseases.

Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methyl-2,3-dioxopiperazin-1-yl)acetic acid

- 2-(4-Cyclohexyl-2,3-dioxopiperazin-1-yl)butanoic acid

- 4-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid

Uniqueness

2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Activité Biologique

2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and comparative analyses with similar compounds.

The compound is characterized by its piperazine core and dioxo substituents, which contribute to its reactivity and biological interactions. The structure can be represented as follows:

where specific values for x, y, z, and w depend on the precise molecular formula derived from the compound's structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect processes such as cell proliferation and apoptosis.

- Receptor Binding : It has the potential to bind to specific receptors, influencing signaling pathways related to inflammation and immune responses.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This was evaluated using the DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay, which measures the ability of compounds to scavenge free radicals. The results showed that this compound has a notable capacity to reduce oxidative stress in vitro.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.5 ± 0.5 |

| Ascorbic Acid | 20.0 ± 0.8 |

| Trolox | 18.0 ± 0.6 |

Antimicrobial Activity

The antimicrobial properties were assessed against various bacterial strains using agar well diffusion methods. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 11 |

Case Study 1: Antihypertensive Effects

In a study evaluating derivatives of similar compounds, it was found that certain analogs exhibited antihypertensive effects comparable to established drugs like valsartan. The study utilized animal models to assess blood pressure changes post-administration of the compound.

Case Study 2: Urease Inhibition

Another investigation focused on urease inhibition, relevant for treating conditions like urease-related infections. The study revealed that derivatives of the compound could effectively inhibit urease activity, suggesting potential therapeutic applications in managing urinary tract infections.

Comparative Analysis with Similar Compounds

Comparative studies highlight how structural modifications in related compounds influence their biological activity. For instance:

Table 3: Comparison of Biological Activities

| Compound | Antioxidant IC50 (µM) | Antimicrobial Efficacy (mm) |

|---|---|---|

| This compound | 15.5 | Varies by strain |

| Ethyl 3-amino-2-methylbutanoate | 20.0 | Moderate |

| Valsartan | N/A | N/A |

Propriétés

IUPAC Name |

2-(4-methyl-2,3-dioxopiperazin-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-3-6(9(14)15)11-5-4-10(2)7(12)8(11)13/h6H,3-5H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTLQHKAYGJQTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCN(C(=O)C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.